molecular formula C13H20N2O2 B8413711 n-Hexyl-3,5-diaminobenzoate

n-Hexyl-3,5-diaminobenzoate

Cat. No.: B8413711
M. Wt: 236.31 g/mol
InChI Key: YWJHBIZRCBKFRR-UHFFFAOYSA-N
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Description

n-Hexyl-3,5-diaminobenzoate is an aromatic diamine ester derived from 3,5-diaminobenzoic acid, featuring a hexyl alkyl chain esterified at the carboxylic acid position. This compound belongs to a class of diaminobenzoate esters, which are critical intermediates in polymer chemistry, particularly in synthesizing polyurethanes, epoxy resins, and high-performance adhesives . The hexyl chain contributes to solubility in organic solvents and flexibility in polymer matrices, making it advantageous for applications requiring tailored mechanical properties.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

hexyl 3,5-diaminobenzoate

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-6-17-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6,14-15H2,1H3

InChI Key

YWJHBIZRCBKFRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=CC(=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diaminobenzoic acid hexyl ester typically involves the esterification of 3,5-diaminobenzoic acid. One common method is to react 3,5-diaminobenzoic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of 3,5-diaminobenzoic acid hexyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-Hexyl-3,5-diaminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3,5-Dinitrobenzoic acid hexyl ester

    Reduction: 3,5-Diaminobenzyl alcohol hexyl ester

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-Hexyl-3,5-diaminobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3,5-diaminobenzoic acid hexyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds with biological targets, while the ester group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

n-Hexyl-3,5-diaminobenzoate shares functional similarities with other alkyl esters of diaminobenzoic acids, which are frequently employed as curing agents or crosslinkers in polymer systems. Below is a detailed comparison based on structural features, substituent effects, and industrial applications:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Alkyl Chain/Substituent Key Structural Features Potential Applications
This compound Linear C6 alkyl chain Two amine groups at 3,5 positions; esterified carboxyl group Polyurethane elastomers, epoxy adhesives
2-Methylpropyl-(4-chloro-3,5-diaminobenzoate) Branched C4 alkyl chain; chlorine substituent Chlorine at 4-position; branched ester group Flame-retardant polymers, specialty coatings
Polytetramethylene oxide-bis(4-aminobenzoate) (Versalink®) Polyether chain linked to two 4-aminobenzoate groups Flexible polyether backbone; dual aromatic amines High-flexibility polyurethanes, elastomers
1,4-Butylene-bis(4-aminobenzoate) C4 alkyl spacer between two 4-aminobenzoate groups Symmetrical diamine structure; short alkyl spacer Rigid thermosetting resins, composites

Key Comparison Points:

Alkyl Chain Impact: The linear hexyl chain in this compound enhances solubility in nonpolar solvents compared to shorter or branched chains (e.g., 2-methylpropyl). This property facilitates processing in solvent-based polymer formulations. Branched chains (e.g., 2-methylpropyl) or polyether backbones (e.g., Versalink®) introduce steric hindrance or flexibility, respectively, altering curing kinetics and final polymer properties .

Unsubstituted amine groups in this compound allow for higher reactivity in crosslinking compared to halogenated analogs.

Application-Specific Performance: this compound is suited for applications requiring a balance of rigidity and processability, such as adhesives. Versalink® derivatives prioritize flexibility, making them ideal for elastomers, while halogenated variants target niche flame-retardant applications.

Research Findings and Limitations:

  • Synthetic Feasibility: Alkyl diaminobenzoates are typically synthesized via esterification of 3,5-diaminobenzoic acid with corresponding alcohols. Longer alkyl chains (e.g., C6) require optimized reaction conditions to avoid side reactions .
  • Thermal Properties: Preliminary data on analogous compounds suggest that this compound likely exhibits a glass transition temperature (Tg) between 50–70°C, intermediate between rigid short-chain esters and flexible polyether-linked variants.

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